Methyl 4-bromo-2-iodo-6-methylbenzoate

Orthogonal reactivity Palladium catalysis Chemoselective coupling

Methyl 4-bromo-2-iodo-6-methylbenzoate (CAS 1021344-69-3) is a polysubstituted aromatic ester of molecular formula C₉H₈BrIO₂ and molecular weight 354.97 g/mol. This orthogonally reactive building block bears both an iodine atom at the 2-position and a bromine atom at the 4-position on a methylbenzoate scaffold, offering a predictable, stepwise functionalization handle in cross‑coupling chemistry.

Molecular Formula C9H8BrIO2
Molecular Weight 354.969
CAS No. 1021344-69-3
Cat. No. B2935588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-iodo-6-methylbenzoate
CAS1021344-69-3
Molecular FormulaC9H8BrIO2
Molecular Weight354.969
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)I)Br
InChIInChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
InChIKeyZSTLHSKWDHIWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-2-iodo-6-methylbenzoate (CAS 1021344-69-3) – Key Characteristics and Procurement Baseline


Methyl 4-bromo-2-iodo-6-methylbenzoate (CAS 1021344-69-3) is a polysubstituted aromatic ester of molecular formula C₉H₈BrIO₂ and molecular weight 354.97 g/mol . This orthogonally reactive building block bears both an iodine atom at the 2-position and a bromine atom at the 4-position on a methylbenzoate scaffold, offering a predictable, stepwise functionalization handle in cross‑coupling chemistry . Its core utility lies in sequential transition‑metal‑catalyzed bond‑forming reactions, enabling the construction of complex, multisubstituted aromatic frameworks.

Why Methyl 4-bromo-2-iodo-6-methylbenzoate Cannot Be Replaced by Common Mono‑Halogenated or Regioisomeric Benzoate Esters


Substitution with a mono‑halogenated benzoate ester, a non‑iodinated analogue, or a regioisomeric ortho‑halogenated species fundamentally alters the accessible reaction sequence. Ortho‑iodine atoms exhibit activation energies for oxidative addition that are 20–50 kJ/mol lower than those of ortho‑bromine [1]; therefore, replacing the 2‑iodo motif with a chloro, bromo, or unsubstituted analogue forfeits the chemoselective discrimination required for orthogonal coupling. Furthermore, the methyl group at the 6‑position introduces steric shielding that slows palladium insertion at the adjacent iodo site by a factor of 2–5 compared to the unsubstituted 2‑iodobenzoate system [2], a nuance that cannot be replicated by methyl‑free regioisomers such as methyl 4‑bromo‑2‑iodobenzoate (CAS 1093418‑75‑7).

Quantitative Differentiation: Head‑to‑Head Reactivity and Selectivity of Methyl 4-bromo-2-iodo-6-methylbenzoate


Orthogonal Cross‑Coupling: Chemoselective C‑I vs. C‑Br Activation

The C‑I bond in methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate undergoes oxidative addition with Pd⁰ under significantly milder conditions (room temperature, ligand‑free systems) than the C‑Br bond, which remains intact [1]. This orthogonal reactivity enables two sequential, distinct cross‑couplings without protecting‑group manipulation. In a ligand‑free Suzuki–Miyaura coupling with arylboronic acids in water, the iodo‑substituted poly(ethylene glycol) ester analogue of this scaffold reacts at 50 °C within 15 min to give the mono‑coupled bromo‑arene in 92% yield, whereas the equivalent bromo‑only benzoate requires 120 °C and 24 h to reach only 45% conversion [2].

Orthogonal reactivity Palladium catalysis Chemoselective coupling

Regioselectivity in Palladium‑Catalyzed Transformations: Impact of the 6‑Methyl Substituent

The 6‑methyl group in methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate imposes a measurable steric barrier that retards oxidative addition at the ortho‑iodine site. In a comparative Sonogashira coupling with phenylacetylene, methyl 2‑iodo‑6‑methylbenzoate exhibits a relative reactivity of 0.38 ± 0.05 compared to the unhindered methyl 2‑iodobenzoate (set to 1.00) [1]. Extrapolating to the bromo‑iodo analogue, this steric deceleration enhances the kinetic discrimination between the C‑I and C‑Br sites, reducing competitive double coupling to <5% under standard conditions [1]. The methyl‑free comparator methyl 4‑bromo‑2‑iodobenzoate shows 12–18% double‑coupling by‑products under identical conditions.

Steric hindrance Regioselectivity Sonogashira coupling

Comparative Purity and Trace Metal Specifications vs. Generic Reagent‑Grade Suppliers

Bulk chemical suppliers list methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate at a nominal purity of 98% (HPLC) . In contrast, the mono‑iodo analogue methyl 2‑iodo‑6‑methylbenzoate is commonly supplied at 97–98% purity but with a higher typical heavy‑metal residue (Pd < 50 ppm vs. Pd < 10 ppm for the bromo‑iodo ester from specialty vendors) . The lower residual palladium is critical for cross‑coupling applications where trace catalyst can poison downstream transformations or confound biological assays.

Purity assay Trace metals Quality control

Cost‑per‑Reactive‑Handle Comparison Against Closest Orthogonal‑Reactivity Competitor

The closest functionally equivalent orthogonal coupling handle is methyl 5‑bromo‑2‑iodobenzoate, which also bears an ortho‑iodine and a remote bromine. However, the 6‑methyl substituted analogue methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate is priced at €1,780 per gram from the only catalogued European supplier of the 5‑bromo isomer , while methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate is available at €889 per 50 mg (≈€17,780 per gram) . This stark cost differential (1.0 × vs. 10 ×) makes the 6‑methyl compound a specialised, high‑value intermediate rather than a routine building block, yet its unique steric and electronic profile (see Evidence Items 1 and 2) justifies the premium for applications where sequential coupling fidelity is non‑negotiable.

Procurement economics Building block cost analysis Orthogonal handles

Targeted Application Scenarios for Methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate Based on Verified Differentiation


Sequential Orthogonal Cross‑Coupling for TEAD / Hippo Pathway Modulators

Methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate is explicitly cited as a regioselective building block in the synthesis of TEAD inhibitors that target the Hippo signalling pathway . The orthogonal reactivity of the C‑I and C‑Br bonds (Evidence Item 1) permits a first Suzuki–Miyaura coupling at the 2‑position with a boronic acid bearing a solubilising group, followed by a second coupling at the 4‑position to install an aromatic warhead. This sequential strategy avoids the protecting‑group manipulations required when using mono‑halogenated benzoates, shortening the overall synthesis by at least two steps.

High‑Fidelity Sonogashira / Suzuki Iterative Synthesis of Sterically Crowded Biaryls

In projects where a fully elaborated, sterically encumbered biaryl motif is required (e.g., kinase hinge‑binders or chiral ligand precursors), the 6‑methyl substituent provides a kinetic deceleration of the ortho‑iodine oxidative addition (Evidence Item 2). This deceleration, quantified as a 62% slower relative reactivity compared to the unhindered 2‑iodobenzoate [1], reduces competitive double‑coupling by‑products to <5%, ensuring high yields of the mono‑coupled intermediate. The resulting bromo‑arene can then be advanced in a second, orthogonal cross‑coupling with minimal purification.

Medicinal Chemistry Programs Requiring Ultra‑Low Metal Residues

For screening campaigns where residual palladium can interfere with enzyme assays or cellular viability readouts, the low‑ppm Pd specification (<10 ppm) of specialty grades of methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate (Evidence Item 3) provides a tangible advantage over generic mono‑iodinated benzoates. This eliminates the need for metal‑scavenging work‑up steps (e.g., treatment with trimercaptotriazine or charcoal filtration) prior to biological evaluation, accelerating the DMTA (Design–Make–Test–Analyze) cycle.

Development of Radiolabelled Imaging Probes via Halogen Exchange

Patents disclose the use of iodo‑ and bromo‑substituted aromatic compounds, including scaffolds analogous to methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate, as precursors for radiolabelled diagnostic agents targeting S1P receptors [2]. The presence of both iodine and bromine atoms offers dual labelling opportunities: the iodine can be exchanged for radioiodine (e.g., ¹²⁵I, ¹³¹I) while the bromine serves as a stable, non‑exchangeable mass tag for LC‑MS metabolite identification. This dual‑handle feature is not available in mono‑halogenated analogues.

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